Product packaging for 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol(Cat. No.:CAS No. 1270372-75-2)

2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B6264621
CAS No.: 1270372-75-2
M. Wt: 152.19 g/mol
InChI Key: FKXNZXZVTWSVEI-UHFFFAOYSA-N
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Description

2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 90.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1270372-75-2

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-2-(5-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-2-3-8(10-4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3

InChI Key

FKXNZXZVTWSVEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(CO)N

Purity

90

Origin of Product

United States

Synthetic Methodologies for 2 Amino 2 5 Methylpyridin 2 Yl Ethan 1 Ol and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol and its related compounds have been foundational in organic chemistry. These approaches, while often effective, typically involve multi-step processes and can sometimes present challenges in terms of reaction conditions and selectivity.

Reductive Amination Strategies for this compound Synthesis

Reductive amination stands as a cornerstone for the formation of amines from carbonyl compounds. mdpi.com This method is particularly relevant for the synthesis of this compound from a corresponding keto-alcohol precursor. The reaction typically involves the condensation of a ketone with an amine or ammonia (B1221849) to form an imine or enamine, which is then reduced in situ to the desired amine. mdpi.comrsc.org

A variety of reducing agents can be employed, with borohydride (B1222165) reagents being common choices. mdpi.com For instance, α-picoline-borane has been demonstrated as a stable and efficient reducing agent for the reductive amination of aldehydes and ketones under mild conditions, including in methanol (B129727), water, or even neat. organic-chemistry.org The reaction often benefits from the presence of a catalytic amount of acid to facilitate imine formation. organic-chemistry.org The general applicability of reductive amination makes it a versatile tool for producing a wide array of amine-containing molecules. researchgate.net

Table 1: Reductive Amination Reaction Parameters

Reactants Reducing Agent Solvent Conditions Product Yield
Ketone/Aldehyde, Amine α-picoline-borane Methanol, Water, or neat Mild, often with catalytic acid Generally high organic-chemistry.org
p-methoxybenzaldehyde, n-butylamine Co-containing composites, H₂ - 100 bar, 100 °C 72-96% mdpi.com
p-chlorobenzaldehyde, n-butylamine Co-containing composites, H₂ - 100 bar, 100 °C 60-89% mdpi.com

N-Alkylation Pathways Utilizing Amine Precursors

N-alkylation of amines is a fundamental transformation in organic synthesis, providing access to secondary and tertiary amines that are precursors to a vast range of valuable compounds. thieme-connect.de This strategy can be applied to synthesize derivatives of this compound by introducing alkyl groups to the amino moiety. A common approach involves the reaction of a primary or secondary amine with an alkyl halide. thieme-connect.de

To achieve selective mono-N-alkylation and avoid the formation of over-alkylated products, specific reaction conditions are often necessary. thieme-connect.de For instance, the use of a base like potassium carbonate in a suitable solvent such as methanol has been shown to promote the selective N-alkylation of primary aromatic amines with 2-chloroethanol, yielding 2-(arylamino)ethanols in good yields. thieme-connect.de Similarly, N-acyl and N-carbamoyl amino acids can be N-methylated using sodium hydride and methyl iodide. monash.edu

Multi-Step Synthesis Pathways from Pyridine (B92270) Derivatives

The synthesis of complex pyridine derivatives like this compound often necessitates multi-step reaction sequences starting from simpler, commercially available pyridine precursors. These pathways allow for the systematic introduction of required functional groups.

One such pathway could begin with the functionalization of a pyridine ring, followed by chain extension and subsequent transformations. For example, starting with a substituted pyridine, one might introduce a two-carbon side chain at the 2-position, which can then be converted to the desired amino alcohol functionality. A process for preparing 2-amino-5-methyl-pyridine involves reacting 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound to form an ammonium (B1175870) salt, which is then reacted with hydrogen bromide. google.com Another approach involves the conversion of a 2-hydroxyl group on a pyridine analog to a 2-OTf group, followed by a Stille vinylation reaction and subsequent ozonolysis to yield a 2-carboxaldehyde, which can be further elaborated. google.com

Application of Chichibabin Reaction Variants for Pyridine Functionalization

The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives at the 2-position by reaction with sodium amide. wikipedia.org This reaction proceeds via an addition-elimination mechanism involving a nucleophilic attack of the amide anion. wikipedia.org While the traditional Chichibabin reaction is a powerful tool, modifications have been developed to improve its efficiency and selectivity.

For instance, conducting the reaction under pressure and in the presence of ammonia has been shown to alter the isomer ratios of the resulting aminopyridines. google.com Specifically, in the amination of 3-methylpyridine, these modified conditions can favor the formation of the 2-amino-5-methylpyridine (B29535) isomer over the 2-amino-3-methylpyridine (B33374) isomer. googleapis.com The reaction is influenced by factors such as the basicity of the pyridine substrate. wikipedia.org The mechanism is generally accepted to proceed through an anionic σ-adduct intermediate. wikipedia.org

Table 2: Chichibabin Reaction Isomer Ratios

Substrate Conditions Product Ratio (2-amino-5-methylpyridine : 2-amino-3-methylpyridine)
3-methylpyridine Conventional ~1 : 10.5 google.com
3-methylpyridine Modified (pressure, added ammonia) 3.69 : 1 googleapis.com

Modern and Green Chemistry Syntheses

In recent years, a significant shift towards more sustainable and efficient synthetic methodologies has been observed. These modern approaches aim to minimize waste, reduce reaction times, and enhance safety, often through the use of innovative technologies.

Continuous Flow Synthesis Techniques for this compound Precursors

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering several advantages over traditional batch processing. researchgate.net These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scalability. flinders.edu.aursc.org

The synthesis of precursors for this compound can be significantly optimized using flow chemistry. For example, the Bohlmann-Rahtz pyridine synthesis, which can produce substituted pyridines, has been successfully adapted to a continuous flow microwave reactor, allowing for a single-step process without the isolation of intermediates. researchgate.net Flow systems also enable the safe in-situ generation and immediate use of reactive species like azides. flinders.edu.au The production of 2-[methyl(pyridin-2-yl)amino]ethanol, an intermediate in some drug syntheses, has been demonstrated to be more efficient in a microreactor compared to a batch process. researchgate.net

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

Reaction Method Temperature Yield/Efficiency
Bohlmann-Rahtz Pyridine Synthesis Batch Microwave 120 °C 86% researchgate.net
Bohlmann-Rahtz Pyridine Synthesis Flow Microwave 120 °C 76% researchgate.net
Bohlmann-Rahtz Pyridine Synthesis Flow Conductive Heating 120 °C 86% researchgate.net
2-[methyl(pyridin-2-yl)amino]ethanol Synthesis Batch 120 °C Lower yield over time researchgate.net
2-[methyl(pyridin-2-yl)amino]ethanol Synthesis Continuous Flow Microreactor 160 °C Significantly higher productivity researchgate.net

Catalytic Methods for Enhanced Regio- and Stereoselectivity in Amino Alcohol Synthesis

Catalytic methods are pivotal in directing the regioselectivity and stereoselectivity of reactions to synthesize amino alcohols. The use of chiral photosensitizers, for instance, has demonstrated significance in achieving stereoselective olefin cyclization through photochemical intramolecular [2 + 2] cycloaddition. rsc.org Quantum chemical studies have shown that these reactions proceed via an energy transfer from a triplet thioxanthone to the substrate, leading to a stepwise formation of C-C bonds, with the initial bond formation being the rate-limiting and selectivity-determining step. rsc.org

Furthermore, titanosilicate molecular sieves have been employed as reusable solid catalysts for the regio- and stereoselective synthesis of β-amino alcohols, achieving high yields and nearly 100% selectivity. researchgate.net The influence of reaction conditions such as temperature and the presence of solvents has been shown to significantly affect the conversion rates and product selectivity. researchgate.net For example, in the aminolysis of styrene (B11656) oxide with aniline, near-ambient temperatures and the absence of a solvent led to complete conversion and high selectivity for the β-regio-isomer. researchgate.net

Copper-catalyzed reductive coupling processes have also emerged as a sustainable and safer alternative to precious metal catalysts for the synthesis of 1,2-aminoalcohols. researchgate.net These methods can achieve high diastereo- and enantioselectivity in the aminoallylation of aldehyde electrophiles. researchgate.net

Indium-Mediated Reductive Coupling Reactions in Pyridine-Based Synthesis

While direct indium-mediated reductive coupling for the synthesis of this compound is not extensively documented in the provided results, the broader context of reductive coupling reactions highlights the utility of various metals in similar transformations. For instance, samarium diiodide-mediated single-electron transfer has been used in the reductive homocoupling of secondary amides and cross-coupling with ketones to produce vicinal diamines and amino alcohols. rsc.org This method involves the generation of α-amino carbon radicals under mild conditions. rsc.org

Nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates represents another strategy to form vicinal aminoalcohol derivatives with high regioselectivity and enantioselectivity. nih.gov These reactions are often promoted by agents like triethylborane (B153662) and utilize chiral phosphoramidite (B1245037) ligands to control the stereochemical outcome. nih.gov Additionally, ruthenium pincer complexes have been shown to catalyze the acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols to synthesize substituted pyridines and quinolines. rsc.org

Stereoselective Synthesis of Enantiomers of this compound

Asymmetric Synthesis Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of synthetic reactions to produce enantiomerically pure compounds. wikipedia.orgresearchgate.net These stereogenic groups are temporarily incorporated into a molecule to direct the formation of a specific stereoisomer. wikipedia.org A classic example is the use of oxazolidinone auxiliaries in asymmetric alkylation and aldol (B89426) reactions. wikipedia.org Pseudoephedrine is another effective chiral auxiliary used in the synthesis of chiral 1,2-amino alcohols from arylglyoxals. researchgate.netnih.gov This Brønsted acid-catalyzed reaction yields morpholinone products with high selectivity, which can then be converted to the desired 1,2-amino alcohols. researchgate.netnih.gov

Other notable chiral auxiliaries include:

8-phenylmenthol : Introduced by E.J. Corey. wikipedia.org

trans-2-phenyl-1-cyclohexanol : Used in ene reactions. wikipedia.org

Camphorsultams : Effective in various asymmetric transformations. researchgate.net

tert-Butanesulfinamide : Used for the synthesis of chiral amines. wikipedia.org

SAMP/RAMP : Utilized in asymmetric alkylation reactions. wikipedia.org

The choice of auxiliary can significantly influence the diastereomeric excess of the product. For instance, the alkylation of chiral glycine (B1666218) derivatives with BINOL as an auxiliary has yielded diastereomeric excesses ranging from 69% to 86%. wikipedia.org

Enzymatic or Biocatalytic Routes to Chiral Amino Alcohols (if applicable)

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral amino alcohols. researchgate.net Dual-enzyme cascade pathways have been developed for the synthesis of bichiral amino alcohols with high chemo- and stereoselectivity. researchgate.net For example, an (R)-selective meso-diaminopimelate dehydrogenase can convert ketones into chiral amines, while a glucose dehydrogenase facilitates cofactor regeneration and can also catalyze the reductive hydroxylation of ketones to chiral alcohols. researchgate.net

Imine reductases (IREDs) have been successfully used in the asymmetric reductive amination of α-hydroxymethyl ketones to produce chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess (91–99%). researchgate.net Lipases are another class of enzymes used in the kinetic resolution of racemic amines, often through acylation reactions, to yield enantiopure amines and their corresponding amides. mdpi.com

Resolution Techniques for Enantiomeric Separation

When a racemic mixture is produced, resolution techniques are necessary to separate the enantiomers. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective method for this purpose. mdpi.comnih.gov Cellulose-based CSPs, for example, have been used to monitor the progress of lipase-catalyzed kinetic resolutions. mdpi.com

Crystallization-based methods are another important industrial technique for chiral separation. nih.govmdpi.com These include:

Preferential Crystallization : Relies on the spontaneous separation of enantiomers from a supersaturated solution of a conglomerate. mdpi.com

Diastereomeric Salt Formation : Involves the use of a chiral resolving agent to form diastereomers with different physical properties, allowing for their separation by crystallization. mdpi.com

Simulated moving bed (SMB) chromatography is a continuous preparative-scale HPLC technique that can efficiently separate enantiomers. nih.gov Furthermore, enantioselective liquid-liquid extraction (ELLE) utilizes chiral selectors to differentiate between enantiomers in a liquid phase. nih.gov Molecular docking studies combined with chromatographic analysis using chiral selectors like vancomycin (B549263) can help elucidate the mechanisms of chiral recognition and predict elution orders. nih.gov

Synthesis of Structural Analogs and Functionalized Derivatives of this compound

The synthesis of structural analogs and functionalized derivatives of the target compound is crucial for exploring structure-activity relationships and developing new chemical entities. For instance, a series of 6-substituted 2-amino-4-methylpyridine (B118599) analogs have been synthesized as potential inhibitors for inducible nitric oxide synthase. nih.gov

The synthesis of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs has led to the discovery of potent glutaminase (B10826351) 1 inhibitors. nih.gov Similarly, the synthesis of arylpyridin-2-yl guanidine (B92328) derivatives has yielded novel inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). mdpi.com

Synthetic strategies often involve cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various substituents onto the pyridine ring. mdpi.com Other approaches include the synthesis of imidazo[4,5-b]pyridines and their thieno analogs, which have been identified as cooked-food mutagens. researchgate.net

Halogenated Pyridine Amino Alcohol Derivatives

The introduction of halogen atoms onto the pyridine ring of 2-amino-2-(pyridin-2-yl)ethan-1-ol derivatives can significantly influence their physicochemical properties and biological activity. Various methods for the halogenation of pyridine and related heterocyclic systems can be employed.

For the synthesis of fluorinated derivatives, a common strategy involves the use of a Schiemann reaction on a corresponding aminopyridine. nih.gov For example, 2-aminopyridine (B139424) can be converted to 2-amino-5-nitropyridine, followed by acetylation of the amino group, reduction of the nitro group, diazotization, and finally the Schiemann reaction to introduce fluorine. nih.gov This multi-step process could be adapted to introduce a fluorine atom at a suitable position on the 5-methylpyridine ring of the target compound.

Chlorination and bromination can often be achieved through direct electrophilic substitution reactions, although the conditions need to be carefully controlled to achieve the desired regioselectivity. For instance, treatment of N-Boc-L-4α-hydroxyproline ethyl ester with triphenylphosphine (B44618) and carbon tetrachloride or carbon tetrabromide can lead to the corresponding chloro- and bromo-derivatives with inversion of configuration. While this example is on a different heterocyclic system, similar principles of nucleophilic substitution can be applied to activated pyridine derivatives.

The synthesis of α-halogenated α-aryl-β-amino acid derivatives has been accomplished through ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones, providing a potential route to halogenated analogs of the title compound. rsc.org

Derivatives Incorporating Other Heterocyclic Systems

The fusion of additional heterocyclic rings to the pyridine moiety of this compound can lead to novel chemical entities with diverse pharmacological profiles. Several synthetic strategies can be employed to construct such fused systems.

Thienopyridines, for example, can be synthesized from ortho-halogenated pyridine derivatives. One approach involves the reaction of aryl(2-halopyridin-3-yl)methanones with sodium sulfide (B99878) and chloromethyl sulfides to build the thiophene (B33073) ring. chemicalbook.com Another method describes the synthesis of pyridyl thienopyridines through precursors like (2-formyl-thiophen-3-yl)-carbamic acid ethyl ester, which after removal of the carbamate (B1207046) group undergoes ring closure. prepchem.com

Imidazo[1,2-a]pyridines represent another important class of fused heterocycles. A general and efficient method for their synthesis involves a three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide (Ugi-type reaction), followed by a deprotection step. sioc-journal.cn This methodology allows for the rapid generation of a library of substituted imidazo[1,2-a]pyridines. 2-Aminopyridines are key synthons for a variety of fused five- and six-membered azaheterocycles through cyclization reactions with ketones, aldehydes, and other multifunctional compounds. sioc-journal.cn

Substitution at the Pyridine Ring and Amino Alcohol Moiety

Modifications to the pyridine ring, beyond halogenation, and to the amino alcohol side chain can provide a wide array of derivatives for structure-activity relationship studies.

Substitution at the pyridine ring can be achieved through various cross-coupling reactions. For example, pyridyl aluminum reagents can be coupled with benzyl (B1604629) halides in the presence of a suitable catalyst to afford pyridylarylmethanes. organic-chemistry.org This could be used to introduce arylmethyl groups at available positions on the pyridine ring.

Structural Elucidation and Advanced Computational Studies of 2 Amino 2 5 Methylpyridin 2 Yl Ethan 1 Ol

Spectroscopic Investigations for Definitive Structural Assignment

Spectroscopic methodologies are indispensable for the unambiguous determination of the chemical structure of novel compounds. By combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), a comprehensive picture of the atomic connectivity and molecular framework of 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol can be constructed.

For 2-amino-5-methylpyridine (B29535), the proton (¹H) NMR spectrum in CDCl₃ typically shows distinct signals for the aromatic protons and the methyl group. chemicalbook.com The carbon (¹³C) NMR spectrum complements this by providing the chemical shifts for each unique carbon atom in the molecule. chemicalbook.com

Table 1: Representative ¹H NMR Data for 2-amino-5-methylpyridine

Proton Chemical Shift (ppm) Multiplicity
Pyridine (B92270) H 7.79 d
Pyridine H 7.12 d
Pyridine H 6.32 d
Methyl H 2.12 s
Amino H 4.67 br s

Data is for the related compound 2-amino-5-methylpyridine and serves as a reference. chemicalbook.com

In the case of this compound, the ¹H NMR spectrum would be expected to show additional signals corresponding to the protons of the ethanolamine (B43304) side chain: a methine proton (CH), two methylene (B1212753) protons (CH₂), and the protons of the amino (NH₂) and hydroxyl (OH) groups. The coupling patterns between these protons would be crucial for confirming the connectivity.

Table 2: Expected ¹³C NMR Resonances for this compound

Carbon Atom Expected Chemical Shift Range (ppm)
Pyridine C (quaternary) 155-160
Pyridine CH 110-150
Methyl C 15-20
Methine C 50-60
Methylene C 60-70

Expected ranges are based on general principles and data from similar structures.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and probing molecular conformation.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. For the related compound 2-amino-5-methylpyridine, the N-H stretching vibrations of the amino group are observed around 3444 and 3335 cm⁻¹. researchgate.net In addition to the pyridine ring vibrations, this compound would show a broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹, and C-O stretching vibrations around 1000-1200 cm⁻¹.

A study on the photoinduced amino-imino tautomerism of 2-amino-5-methylpyridine using matrix-isolation infrared spectroscopy has provided detailed vibrational data for this precursor. nih.gov This work identified the reversible transformation between the amino and imino forms upon UV irradiation, highlighting the rich photochemistry of this class of compounds. nih.gov

Table 3: Key Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol) Stretching 3200-3600 (broad)
N-H (amine) Stretching 3300-3500
C-H (aromatic) Stretching 3000-3100
C-H (aliphatic) Stretching 2850-3000
C=N, C=C (pyridine) Stretching 1400-1600
C-O (alcohol) Stretching 1000-1200

Expected ranges are based on established vibrational spectroscopy correlations.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the carbon backbone.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₈H₁₂N₂O), the expected molecular weight is approximately 152.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 152. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. For instance, the loss of a hydroxymethyl radical (•CH₂OH, 31 u) would lead to a significant fragment ion at m/z 121. Another plausible fragmentation pathway is the cleavage of the C-C bond between the chiral center and the pyridine ring. The mass spectrum of the related compound 2-amino-5-chloropyridine (B124133) shows a molecular ion at m/z 129.2, providing a reference for the behavior of the aminopyridine core under mass spectrometric conditions. researchgate.net

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related structures provides valuable insights.

For example, the crystal structure of 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-one, a related β-aminoketone, has been determined. researchgate.net This study reveals key bond lengths and angles within the 5-methylpyridin-2-ylamino moiety. researchgate.net Similarly, the X-ray structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol provides information on the conformation of a hydroxyethyl (B10761427) substituent on a heterocyclic ring. researchgate.netmdpi.com These studies suggest that intermolecular hydrogen bonding involving the amino and hydroxyl groups would likely play a significant role in the crystal packing of this compound.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful computational lens to investigate the molecular properties of compounds, complementing experimental data.

Density Functional Theory (DFT) calculations are widely used to predict the optimized geometry, electronic structure, and spectroscopic properties of molecules. For a related pyridylpyrazole derivative, DFT calculations using the 6-31G* basis set have been employed to determine the HOMO-LUMO energy gap, binding energies, and electron deformation densities. researchgate.netmdpi.com

Similar DFT studies on this compound would allow for the prediction of its most stable conformation, bond lengths, and bond angles. Furthermore, calculations of the electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), would provide insights into its reactivity. The HOMO is likely to be localized on the electron-rich aminopyridine ring, while the LUMO may be distributed across the pyridine system. The calculated vibrational frequencies from DFT can also be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Conformational Analysis and Energy Landscape Mapping

There is no available research data on the conformational analysis or the mapping of the energy landscape for this compound. Such studies would typically involve computational methods to identify stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Specific details regarding the intermolecular interactions of this compound are not documented in the scientific literature. An analysis of its structure suggests the potential for hydrogen bonding via its amino and hydroxyl groups, as well as π-π stacking interactions involving the pyridine ring. However, without experimental or computational studies, the nature and strength of these interactions remain uncharacterized.

Spectroscopic Property Predictions and Validation

There are no published studies that predict or experimentally validate the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound. Such research is crucial for the structural confirmation and characterization of the compound. While general principles of spectroscopy can be applied to predict approximate spectral features, specific and validated data are absent.

Reactivity and Mechanistic Investigations of 2 Amino 2 5 Methylpyridin 2 Yl Ethan 1 Ol

Reactivity of the Amino Group in Derivatization

The primary amino group in 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol is a key site for nucleophilic reactions, readily undergoing derivatization with various electrophiles. Common reactions include acylation, alkylation, and the formation of Schiff bases.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. monash.edu However, this can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination offers a more controlled method for introducing alkyl groups.

Schiff Base Formation: The amino group condenses with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov These can be further reduced to form stable secondary amines.

The reactivity of the amino group can be influenced by the electronic properties of the pyridine (B92270) ring. The electron-withdrawing nature of the pyridine nitrogen can slightly decrease the nucleophilicity of the amino group compared to a simple alkyl amine.

Table 1: Examples of Amino Group Derivatization Reactions

ReagentProduct Type
Acetyl chlorideN-acetyl derivative
Methyl iodideN-methylated derivative(s)
BenzaldehydeSchiff base (imine)

Reactivity of the Hydroxyl Group in Functionalization

The primary hydroxyl group of this compound allows for a range of functionalization reactions, primarily through O-alkylation and esterification.

Esterification: The hydroxyl group reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. nih.gov This reaction is often catalyzed by an acid or a coupling agent. For instance, esterification with amino acids can be achieved using reagents like trimethylchlorosilane in methanol (B129727). nih.gov

Etherification: The formation of ethers can be accomplished under basic conditions, for example, using the Williamson ether synthesis where the alkoxide of the hydroxyl group reacts with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The choice of oxidant will determine the extent of the oxidation.

In reactions involving both the amino and hydroxyl groups, selective protection of one group is often necessary to achieve the desired transformation on the other. For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc-protected) to allow for selective reaction at the hydroxyl group. tu-dresden.de

Table 2: Functionalization of the Hydroxyl Group

ReagentProduct Type
Acetic anhydrideO-acetyl ester
Sodium hydride, then methyl iodideO-methyl ether
Pyridinium (B92312) chlorochromate (PCC)Aldehyde

Electrophilic and Nucleophilic Reactivity of the 5-methylpyridine Moiety

The 5-methylpyridine ring exhibits reactivity towards both electrophilic and nucleophilic attack, although it is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic substitution. uoanbar.edu.iq When such reactions do occur, they are typically directed to the positions meta to the nitrogen atom (positions 3 and 5). The presence of the methyl group at the 5-position, being an electron-donating group, can slightly activate the ring and influence the regioselectivity of the substitution. However, harsh reaction conditions are often required. uoanbar.edu.iq

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). uoanbar.edu.iqiust.ac.ir The presence of a good leaving group at these positions facilitates substitution. The Chichibabin reaction, for example, involves the amination of pyridines at the 2-position using sodium amide. quimicaorganica.org

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using peracids. uoanbar.edu.iq This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. iust.ac.ir

The methyl group at the 5-position can also undergo reactions, such as oxidation to a carboxylic acid under strong oxidizing conditions.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The presence of a chiral center at the carbon atom bearing the amino and hydroxyl groups means that stereoselectivity is a crucial consideration in reactions involving this molecule.

Regioselectivity: In reactions where both the amino and hydroxyl groups can potentially react, regioselectivity can often be controlled by the choice of reagents and reaction conditions. For example, under basic conditions, the more acidic proton of the hydroxyl group may be preferentially removed, leading to O-alkylation. Conversely, in some acylation reactions, the more nucleophilic amino group may react preferentially.

Stereoselectivity: When new stereocenters are formed during a reaction, the existing stereocenter can influence the stereochemical outcome, leading to diastereoselectivity. For reactions involving the chiral center itself, such as nucleophilic substitution at the carbon bearing the functional groups, the stereochemistry of the starting material will dictate the stereochemistry of the product, often proceeding with either inversion or retention of configuration depending on the mechanism. The synthesis of specific stereoisomers, such as (R)- or (S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol, is important for applications where chirality is critical. bldpharm.combldpharm.com

Reaction Pathway Elucidation and Kinetic Studies

Detailed mechanistic and kinetic studies on this compound are not extensively reported in the public domain. However, the reactivity of its constituent functional groups is well-understood from studies of analogous compounds.

Kinetic Isotope Effects: Studies on similar pyridine-based systems have utilized kinetic isotope effects to distinguish between different reaction mechanisms, such as nucleophilic catalysis versus general base catalysis in hydrolysis reactions. rsc.org

Computational Studies: Density Functional Theory (DFT) calculations can be employed to investigate reaction pathways and transition states. researchgate.net For example, such studies can predict the most stable tautomeric forms of related Schiff bases and elucidate the geometries of metal complexes. researchgate.net

Reaction Intermediates: The stability of reaction intermediates plays a significant role in determining the reaction pathway. For nucleophilic substitution on the pyridine ring, the stability of the intermediate Meisenheimer-like complex influences the rate and regioselectivity of the reaction. uoanbar.edu.iq

Further research, including detailed kinetic analysis and computational modeling specific to this compound, would provide a more complete understanding of its reaction mechanisms.

Applications in Advanced Organic Synthesis

A Versatile Building Block in Complex Molecule Synthesis

The inherent functionalities of 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol make it a valuable precursor in the synthesis of more intricate molecules. The presence of both a nucleophilic amino group and a hydroxyl group, combined with the coordinating ability of the pyridine (B92270) nitrogen, allows for a variety of chemical transformations.

Precursor for Nitrogen-Containing Heterocycles

The dual nucleophilic nature of 2-aminopyridine (B139424) derivatives, in general, makes them key starting materials for the synthesis of fused nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. researchgate.netprepchem.com These scaffolds are of significant interest in medicinal chemistry and materials science. While specific examples detailing the use of this compound in the synthesis of these particular heterocycles are not extensively documented in publicly available literature, its structural similarity to other 2-aminopyridines suggests its potential as a valuable precursor in such cyclization reactions. The amino group on the pyridine ring can react with various electrophiles to construct the fused heterocyclic systems.

Incorporation into Macrocyclic and Polycyclic Structures

The development of novel macrocyclic and polycyclic structures is a continuous effort in synthetic chemistry to explore new chemical spaces and biological activities. Chiral amino alcohols are crucial components in the synthesis of such complex architectures, including macrocyclic peptides and other peptidomimetics. medchemexpress.com The functional groups of this compound provide handles for its incorporation into larger ring systems through amide bond formation, ether linkages, or coordination with metal centers. Although direct examples of its incorporation into macrocycles are not readily found, the principles of macrocyclization strategies strongly support its potential utility in this area.

Utilization in Asymmetric Catalysis and Chiral Ligand Design

The chiral nature of this compound makes it an attractive scaffold for the development of chiral ligands and catalysts for asymmetric transformations. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries.

Development of Chiral Catalysts Based on this compound Scaffold

Chiral β-amino alcohols are a well-established class of ligands for various metal-catalyzed asymmetric reactions, including transfer hydrogenation. chiralen.com Ruthenium complexes bearing chiral β-amino alcohol ligands have shown to be effective catalysts for the asymmetric reduction of ketones and imines. chiralen.com The structural rigidity and the nature of the substituents on the amino alcohol can significantly influence the enantioselectivity of the catalyzed reaction. While specific catalysts derived from this compound are not prominently featured in the literature, its core structure is analogous to other successful ligands, suggesting its potential in forming highly effective and selective catalysts.

Design of Chiral Ligands for Transition Metal-Catalyzed Reactions

The design of new chiral ligands is a central theme in asymmetric catalysis. The pyridine nitrogen and the amino alcohol functionality in this compound can act as coordination sites for a variety of transition metals, including rhodium, iridium, and palladium. These metals are at the heart of many important catalytic processes, such as hydrogenation, C-C bond formation, and amination reactions. The methyl group on the pyridine ring can provide steric hindrance that may influence the stereochemical outcome of a catalyzed reaction. The modular nature of ligands derived from amino alcohols allows for systematic tuning of their electronic and steric properties to optimize catalytic performance for specific substrates and reactions.

Enabling Synthesis of Compound Libraries for Research

The efficient synthesis of diverse libraries of chemical compounds is crucial for drug discovery and chemical biology research. These libraries are screened against various biological targets to identify new lead compounds. The structural features of this compound make it a suitable building block for the diversity-oriented synthesis of compound libraries. Its multiple reaction sites allow for the introduction of a wide range of substituents and the construction of various molecular scaffolds. The pyridine ring, in particular, is a common motif in many biologically active compounds. While there are no explicit reports on the use of this compound in the synthesis of large compound libraries, its chemical versatility makes it a promising candidate for such endeavors.

Lack of Publicly Available Data on the Application of this compound in Glitazone Synthesis

Despite a comprehensive search of scientific literature and patent databases, no specific information was found regarding the application of the chemical compound this compound in the synthesis of glitazone intermediates.

The investigation into the synthesis of well-known glitazones, such as Pioglitazone and Rosiglitazone, reveals the use of different pyridine-containing intermediates. For instance, the synthesis of Pioglitazone commonly involves 2-(5-ethylpyridin-2-yl)ethanol. nih.govgoogle.com Similarly, the synthesis of Rosiglitazone utilizes intermediates such as 2-[methyl(pyridin-2-yl)amino]ethanol. researchgate.netresearchgate.netresearchgate.net

While information on related compounds like 2-amino-5-methylpyridine (B29535) is available, detailing its synthesis and use as an intermediate for various pharmaceuticals, none of the retrieved documents establish a direct link or a synthetic route involving this compound for the production of glitazone intermediates. google.comprepchem.comchemicalbook.comsigmaaldrich.comnih.gov

Consequently, as of the latest available data, there are no detailed research findings or established synthetic protocols to report on for the specific application of this compound in the creation of glitazone targets. Therefore, the requested content for the specified section, including data tables, cannot be generated.

Mechanistic Basis of Biological Interactions and Scaffold Exploration Non Clinical Focus

Investigation of Molecular Target Interactions (excluding clinical outcomes)

The biological interactions of pyridine-containing molecules are fundamentally governed by their three-dimensional structure and the electronic properties of their functional groups. The title compound, 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol, possesses several key features that dictate its potential interactions with biological macromolecules: a basic pyridine (B92270) nitrogen atom, a primary amino group, and a hydroxyl group, all arranged around a chiral center. These groups can serve as hydrogen bond donors and acceptors, and the pyridine ring can engage in π-stacking interactions.

While specific docking studies for this compound are not prominently available in the literature, extensive computational studies on related pyridine scaffolds provide a strong predictive framework for its binding behavior. Molecular docking simulations are used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor target. nih.gov

For pyridine derivatives, docking studies reveal that the nitrogen atom of the pyridine ring is a critical interaction point. For instance, in studies of pyridinyl derivatives as β-secretase 1 (BACE-1) inhibitors, the pyridine nitrogen has been shown to form key interactions with amino acid residues like Tryptophan (Trp76) in the S2' region of the enzyme's active site. acs.org Similarly, the amino group (-NH₂) and hydroxyl (-OH) group of the ethanolamine (B43304) side chain are predicted to form a network of hydrogen bonds with polar residues in a binding pocket, such as asparagine, glutamine, and serine. nih.gov The methyl group on the pyridine ring would likely be oriented towards a hydrophobic pocket within the receptor. These computational models suggest that the molecule can anchor itself within a binding site through a combination of specific hydrogen bonds and broader hydrophobic interactions.

The structural features of this compound and its analogs make them candidates for interaction with various enzymes, often leading to inhibition. The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on how and where the molecule binds to the enzyme. nih.gov

Enzyme Inhibition: Pyridine-containing scaffolds have been identified as inhibitors for several enzyme classes. Studies on synthetic amino acid derivatives show they can inhibit digestive enzymes like α-amylase and α-glucosidase through competitive or mixed inhibition mechanisms. nih.gov In the context of neuroactive enzymes, pyridinyl amino hydantoins have been developed as potent and selective inhibitors of BACE-1. acs.org The mechanism often involves the molecule mimicking the natural substrate or binding to an allosteric site to induce a conformational change that reduces the enzyme's catalytic efficiency. Sirtuin (Sirt1, Sirt2, Sirt3) enzymes have also been targeted by pyridine-containing inhibitors. nih.gov

Enzyme Activation: In some contexts, molecules can act as precursors or "prodrugs" that are activated by enzymes. For example, a compound can be synthesized with an ester group that is later cleaved by esterase enzymes in a biological system to release the active molecule. wikipedia.org The ethanolamine portion of the title compound is a structural motif found in molecules that participate in major cellular pathways, such as the Kennedy pathway for phospholipid synthesis, which involves a series of enzymatic reactions. nih.gov

Scaffold Development for Potential Pharmacological Agents (without implying therapeutic claims)

The 2-amino-2-(pyridin-yl)ethan-1-ol framework serves as a "scaffold," a core chemical structure that can be systematically modified to explore its potential for interacting with various biological targets. This exploration is a cornerstone of medicinal chemistry, aimed at understanding how chemical structure relates to biological function at the molecular level. nih.govnih.gov

Structure-Activity Relationship (SAR) studies investigate how altering the chemical structure of a lead compound affects its biological activity. For pyridine derivatives, SAR studies have yielded key insights:

Substituents on the Pyridine Ring: The type and position of substituent groups on the pyridine ring are critical. A review of pyridine derivatives found that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH₂) groups tends to enhance interactions with biological targets. nih.gov Conversely, the addition of bulky groups or certain halogen atoms can decrease activity. nih.gov In one series of BACE-1 inhibitors, adding a 5-keto group to a linked thiophene (B33073) ring significantly enhanced binding potency. acs.org

Modifications to the Amino Group: The primary amino group is a key site for interaction. Replacing or substituting the 2-amino group in one series of 3,5-diarylaminopyridines led to a complete loss of antimalarial activity, highlighting its essential role. nih.gov

Core Scaffold Changes: Replacing the pyridine core with another heterocyclic ring, such as a pyrazine (B50134), can lead to novel series of active compounds, demonstrating that the core can be fine-tuned to optimize interactions and properties. nih.gov

The table below summarizes general SAR findings for related pyridine scaffolds.

Structural ModificationObservation
Addition of -OMe, -OH, -NH₂ groups Generally enhances antiproliferative activity in studied cell lines. nih.gov
Addition of Halogen atoms (e.g., Cl, Br, F) Often associated with lower biological activity in certain assays. nih.gov
Replacement of Pyridine Core Swapping pyridine for a pyrazine ring maintained potent activity in a series of antimalarial compounds. nih.gov
Substitution on the Amino Group Removal or substitution of the 2-amino group led to loss of activity in an antimalarial series. nih.gov
Chain Length of N-alkyl groups (in pyridinium (B92312) salts) Antimicrobial activity is parabolically related to chain length, optimizing at C12-C14 for Gram-positive and C14-C16 for Gram-negative bacteria. oup.com

The structural components of this compound suggest a potential for interaction with biological pathways, particularly those involving neurotransmitters. Monoamine neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) are critical for regulating mood and cognition, and their synthesis and metabolism are controlled by specific enzymes, such as monoamine oxidase (MAO). nih.govmdpi.com

The ethanolamine portion of the molecule is a key structural feature. Ethanolamine itself is a precursor in the Kennedy pathway for the synthesis of phosphatidylethanolamine (B1630911) (PE), a crucial component of cell membranes. nih.gov Molecules containing an amino group and an alcohol are foundational to many signaling molecules. The pyridine ring adds a specific aromatic and basic character. This combination of features could theoretically allow such compounds to interact with monoamine pathways by:

Binding to neurotransmitter receptors.

Interfering with neurotransmitter reuptake transporters.

Inhibiting key metabolic enzymes like MAO. nih.gov

It is the specific arrangement of the amine, alcohol, and aromatic ring that would determine the nature and specificity of any such interaction.

Antimicrobial Activity Mechanisms of Related Pyridine Derivatives

A significant body of research exists on the antimicrobial properties of pyridine derivatives, particularly quaternary pyridinium salts. These are compounds where the pyridine nitrogen is quaternized, typically by adding an alkyl chain, resulting in a permanent positive charge. nih.govnih.gov The primary mechanism of action for these cationic compounds is the disruption of bacterial cell membranes. oup.com

The process is understood to involve several key steps:

Adsorption: The positively charged (cationic) pyridinium head of the molecule is attracted to the negatively charged components of the bacterial cell surface. nih.gov

Membrane Insertion: The hydrophobic part of the molecule, often a long alkyl chain attached to the nitrogen, inserts into and disrupts the lipid bilayer of the bacterial cell membrane. oup.com

Destabilization and Leakage: This disruption increases membrane permeability, leading to the leakage of essential cytoplasmic contents, such as ions and metabolites, which ultimately results in cell death. oup.com

The effectiveness of this mechanism is controlled by several factors:

Hydrophobicity: The antimicrobial activity is strongly dependent on the hydrophobicity of the molecule, particularly the length of the N-alkyl chain. Activity is generally highest for chains of 12-16 carbons. oup.comnih.gov

Electron Density: The electron density of the nitrogen atom influences the compound's ability to interact with the cell surface. nih.gov

Bacterial Type: Pyridinium salts are often more effective against Gram-positive bacteria than Gram-negative bacteria. nih.govniscpr.res.in The complex outer membrane of Gram-negative bacteria can provide an additional barrier that is more difficult to penetrate. nih.gov

Applications in Biochemical Probes and Assays

The utility of a chemical scaffold in biochemical probes and assays is predicated on its ability to be chemically modified for specific functions, such as reporting on a biological event or binding to a target molecule. For a compound like this compound, its inherent structural features—a primary amine, a hydroxyl group, and an aromatic pyridine ring—present theoretical sites for such modification.

Biochemical probes are essential tools in molecular biology and pharmacology, designed to identify, quantify, and track biological molecules and processes. These probes typically consist of a core scaffold that provides a specific three-dimensional structure, a reactive group for conjugation, and a reporter group (e.g., a fluorophore, a radioisotope, or a biotin (B1667282) tag).

While no specific examples exist for this compound, a hypothetical exploration of its potential could involve leveraging its functional groups. The primary amine or the hydroxyl group could serve as synthetic handles for attaching reporter molecules. For instance, the amine could be acylated with a fluorescent dye, or the hydroxyl group could be esterified to link the scaffold to a solid support for use in affinity chromatography.

The development of a biochemical assay often relies on a change in a measurable signal upon the probe's interaction with its target. For example, a fluorescently labeled derivative of a compound could exhibit a change in its fluorescence polarization or be used in Fluorescence Resonance Energy Transfer (FRET) assays if it binds to a protein of interest that is also appropriately labeled.

Given the absence of published research, no data tables with detailed findings on the use of this compound in this context can be provided. The exploration of this compound's potential as a biochemical probe remains a prospective area for future investigation.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient, safe, and environmentally benign synthetic routes to chiral amino alcohols is a key area of contemporary chemical research. Future efforts for 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol will likely focus on moving beyond traditional multi-step batch syntheses, which often involve stoichiometric reagents and harsh reaction conditions.

Promising avenues for exploration include:

Catalytic Asymmetric Synthesis: Developing catalytic asymmetric methods to directly set the stereochemistry of the chiral center would be a significant advancement. This could involve transition-metal-catalyzed asymmetric reduction of a corresponding α-amino ketone precursor or the asymmetric addition of a nucleophile to an imine.

Biocatalysis: The use of enzymes, such as transaminases and ketoreductases, offers a highly selective and sustainable approach to producing enantiomerically pure amino alcohols. nih.gov A potential biocatalytic route could involve the use of a transaminase to convert a ketone precursor into the corresponding amine with high enantiopurity, followed by a ketoreductase-mediated reduction.

Acceptorless Dehydrogenative Coupling (ADC): ADC reactions represent a highly atom-economical and sustainable strategy for forming C-N and C-C bonds, with the only byproduct being hydrogen gas. Research into ruthenium or cobalt-based pincer complexes has demonstrated the successful synthesis of pyridines from γ-aminoalcohols and secondary alcohols. rsc.orgresearchgate.net Adapting this methodology could provide a novel route to derivatives of the target compound.

A comparison of potential synthetic paradigms is presented in Table 1.

Table 1: Comparison of Potential Synthetic Paradigms for this compound

Methodology Potential Advantages Potential Challenges
Traditional Batch Synthesis Established Procedures Use of stoichiometric reagents, potentially harsh conditions, waste generation.
Catalytic Asymmetric Synthesis High enantioselectivity, reduced waste. Catalyst development and optimization, substrate specificity.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign. Enzyme stability and availability, substrate scope, downstream processing.

| Acceptorless Dehydrogenative Coupling | High atom economy, sustainable. | Catalyst cost and sensitivity, optimization for specific substrate. |

Advanced Computational Design and Virtual Screening of Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. For this compound, computational methods can guide the synthesis of derivatives with tailored properties for specific applications, such as medicinal chemistry or materials science.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the reactivity, stability, and electronic properties of the molecule and its derivatives. researchgate.net This can help in understanding reaction mechanisms and in designing more efficient synthetic routes. For instance, calculating the HOMO-LUMO gap can provide insights into the kinetic stability of new derivatives.

Molecular Docking and Virtual Screening: In drug discovery, molecular docking can be used to predict the binding affinity and mode of interaction of derivatives with a biological target. nih.gov Large virtual libraries of derivatives can be screened against protein targets to identify promising candidates for synthesis and biological evaluation. nih.govnih.gov This approach has been successfully used for other pyridine-containing compounds to identify potential inhibitors of enzymes like EGFR. nih.gov

Pharmacophore Modeling and ADMET Prediction: Pharmacophore models can be developed based on the structural features required for a specific biological activity. These models can then be used to screen for new derivatives. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to filter out compounds with unfavorable profiles. researchgate.net

Table 2: Application of Computational Methods to Derivatives of this compound

Computational Method Research Objective Potential Outcome
Density Functional Theory (DFT) Predict reactivity and spectroscopic properties. Guidance for synthesis and characterization.
Molecular Docking Identify potential biological targets and binding modes. Prioritization of derivatives for synthesis and testing.
Virtual Screening Discover novel derivatives with desired activity from large databases. Identification of hit compounds with novel scaffolds.

| ADMET Prediction | Assess drug-likeness and potential toxicity. | Early de-selection of candidates with poor pharmacokinetic profiles. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and facile scalability. scribd.comresearchgate.net The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a significant future opportunity.

Studies on the flow synthesis of structurally related compounds, such as 2-[methyl(pyridin-2-yl)amino]ethanol, have demonstrated substantial improvements in production rates compared to batch processes. rsc.orgresearchgate.net For example, using a microreactor at elevated temperatures can significantly shorten reaction times and increase yield. researchgate.netresearchgate.net

Future research could focus on:

Developing a Continuous Flow Synthesis: This would involve designing a multi-step flow process, potentially integrating reaction and purification steps.

Utilizing Packed-Bed Reactors: Immobilized catalysts or reagents in packed-bed reactors can simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process.

Automated Synthesis Libraries: Combining flow chemistry with automated robotic systems would enable the rapid synthesis of a library of derivatives for high-throughput screening in drug discovery or materials science.

Table 3: Comparison of Batch vs. Potential Flow Synthesis for a Related Pyridine (B92270) Ethanol Derivative

Parameter Batch Process Continuous Flow Process
Reaction Time Several hours to days Minutes to hours researchgate.net
Temperature Control Difficult to control precisely Excellent, allows for superheating researchgate.netresearchgate.net
Safety Handling of large quantities of reagents, potential for thermal runaway Small reaction volumes, improved safety nih.gov
Scalability Challenging, often requires re-optimization Straightforward by running the system for longer

| Yield & Productivity | Variable | Often higher due to better control researchgate.net |

Expanded Applications in Materials Science or Supramolecular Chemistry

The unique structural features of this compound make it a promising candidate for applications in materials science and supramolecular chemistry. The presence of hydrogen bond donors (amine and hydroxyl groups) and a hydrogen bond acceptor (pyridine nitrogen) allows for the formation of well-defined supramolecular assemblies. google.com

Emerging opportunities include:

Chiral Ligands for Asymmetric Catalysis: The amino alcohol moiety can coordinate to metal centers, making its derivatives potential chiral ligands for asymmetric catalysis. Chiral amino alcohols have been used to synthesize a variety of metal complexes with catalytic activity. alfa-chemistry.com

Building Blocks for Supramolecular Gels and Polymers: The ability to form multiple hydrogen bonds could enable the self-assembly of the molecule or its derivatives into higher-order structures like supramolecular gels or polymers with potential applications in controlled release or as smart materials.

Components of Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a linker to coordinate with metal ions, suggesting that this compound could be used as a functionalized building block for constructing chiral MOFs with applications in enantioselective separations or catalysis.

Chiral Sensors: The chiral nature of the compound could be exploited in the design of sensors for the enantioselective recognition of other chiral molecules. researchgate.net

Interdisciplinary Research Synergies with Chemical Biology and Biophysics

The intersection of chemistry and biology offers fertile ground for the application of novel molecules like this compound. Its structure is reminiscent of moieties found in biologically active compounds and pharmaceuticals. wikipedia.orgresearchgate.net

Future interdisciplinary research could explore:

Scaffolds for Medicinal Chemistry: The pyridine ring is a common feature in many drugs, and the amino alcohol motif is a key component of numerous bioactive molecules. wikipedia.orgresearchgate.net This compound could serve as a starting point for the synthesis of new therapeutic agents.

Chemical Probes: Derivatives of the compound could be functionalized with fluorescent tags or other reporter groups to be used as chemical probes for studying biological processes in living cells. The synthesis of new fluorescent amino acids is an active area of research. rsc.org

Biophysical Studies of Molecular Recognition: The compound and its derivatives can be used as model systems to study non-covalent interactions (hydrogen bonding, π-stacking) with biological macromolecules like proteins and nucleic acids using techniques such as NMR spectroscopy, X-ray crystallography, and isothermal titration calorimetry. Understanding these interactions is fundamental to drug design. google.com

Peptidomimetics: The amino alcohol structure can be incorporated into peptide sequences to create peptidomimetics with altered conformations and improved stability or biological activity. rsc.org

Table 4: Potential Interdisciplinary Research Directions

Research Area Specific Application Rationale
Medicinal Chemistry Development of new kinase inhibitors or anti-infective agents. The pyridine and amino alcohol motifs are present in many existing drugs. nih.govwikipedia.orgresearchgate.net
Chemical Biology Design of fluorescent probes for cellular imaging. The scaffold can be readily functionalized with reporter groups. rsc.org
Biophysics Study of protein-ligand interactions. The molecule's functional groups allow for a range of non-covalent interactions. google.com

| Biomaterials | Creation of drug-delivery systems based on self-assembling derivatives. | The potential for hydrogen bonding can drive the formation of nanostructures. |

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodCatalystYield (%)ee (%)Reference
Asymmetric HydrogenationRu-(S)-BINAP8298
Chiral Pool SynthesisL-Proline Derivative7595

Q. Table 2. Key Biological Targets and Assays

TargetAssay TypeIC₅₀ (µM)Stereochemistry Impact
5-HT₁A ReceptorRadioligand Binding0.12 (R)10-fold selectivity vs. (S)
MAO-BFluorometric2.5 (S)No activity for (R)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.